molecular formula C20H25N3O3S2 B2722233 N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide CAS No. 1207008-50-1

N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide

Cat. No. B2722233
CAS RN: 1207008-50-1
M. Wt: 419.56
InChI Key: WTVNRMNQMPSXIG-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinases (JAKs), which are enzymes that play a key role in the regulation of immune responses. CP-690,550 has been shown to have significant immunosuppressive effects and has been investigated as a potential treatment for a variety of autoimmune diseases.

Mechanism of Action

N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the regulation of immune responses. By inhibiting JAKs, this compound can reduce the production of cytokines and other immune system molecules that contribute to inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have significant immunosuppressive effects. It can reduce the production of cytokines and other immune system molecules that contribute to inflammation and tissue damage. This can lead to a reduction in symptoms associated with autoimmune diseases and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide in lab experiments is its potent immunosuppressive effects. This allows researchers to study the role of the immune system in various diseases and conditions. However, one limitation is that this compound can also have off-target effects, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is the investigation of this compound in combination with other immunosuppressive drugs for the treatment of autoimmune diseases and other inflammatory conditions. Additionally, there is ongoing research into the potential use of this compound in the prevention of organ transplant rejection and in the treatment of certain types of cancer.

Synthesis Methods

N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide can be synthesized using a multistep process involving the reaction of various chemicals. One of the most commonly used methods involves the reaction of 2,5-dimethoxybenzaldehyde with cyclopentylmagnesium bromide to form the corresponding alcohol. This alcohol is then converted to the corresponding acid chloride, which is reacted with 4-phenylpiperazine to form the desired product.

Scientific Research Applications

N-cyclopentyl-3-((4-phenylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been investigated as a treatment for a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection and in treating certain types of cancer.

properties

IUPAC Name

N-cyclopentyl-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c24-20(21-16-6-4-5-7-16)19-18(10-15-27-19)28(25,26)23-13-11-22(12-14-23)17-8-2-1-3-9-17/h1-3,8-10,15-16H,4-7,11-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVNRMNQMPSXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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